

# AZD1940 cannabinoid receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1940  |           |
| Cat. No.:            | B1665937 | Get Quote |

An In-depth Technical Guide to **AZD1940**, a Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

AZD1940, also known as ART-2713 or NEO-1940, is a synthetic, orally active, high-affinity full agonist for the cannabinoid CB1 and CB2 receptors.[1][2][3][4] Developed by AstraZeneca, it was initially investigated as a peripherally restricted analgesic for neuropathic and inflammatory pain, aiming to minimize the central nervous system (CNS) side effects commonly associated with cannabinoid receptor agonists.[3][5][6] Preclinical studies in animal models demonstrated promising analgesic effects with low brain penetration.[2][5] However, in human clinical trials, AZD1940 failed to demonstrate significant analgesic efficacy and produced unexpected, doselimiting CNS-related adverse effects.[3][7][8] Consequently, its clinical development was discontinued.[3] This guide provides a comprehensive technical overview of AZD1940, summarizing its pharmacological properties, experimental data, and the methodologies used in its evaluation.

## **Mechanism of Action**

**AZD1940** is a potent agonist at both human CB1 and CB2 receptors.[2] These receptors are G-protein coupled receptors (GPCRs) belonging to the Class A, rhodopsin-like family.[2] Both CB1 and CB2 receptors primarily couple to the inhibitory G-protein, Gi/o.[2] Activation of these receptors by an agonist like **AZD1940** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate



(cAMP) levels. This signaling pathway is fundamental to the physiological effects mediated by cannabinoids, including analgesia.[2]

## **Signaling Pathway**

The diagram below illustrates the canonical signaling pathway for CB1/CB2 receptors upon activation by an agonist such as **AZD1940**.





Click to download full resolution via product page

Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.



# **Quantitative Pharmacological Data**

The following tables summarize the key in vitro binding affinity and functional activity data for **AZD1940**.

**Table 1: Receptor Binding Affinity** 

| Receptor<br>Target | Species | Parameter | Value | Reference(s) |
|--------------------|---------|-----------|-------|--------------|
| CB1                | Human   | рКі       | 7.93  | [1][2][4]    |
| CB2                | Human   | pKi       | 9.06  | [1][2][4]    |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

**Table 2: Functional Activity** 

| Receptor<br>Target | Species              | Assay Type           | Functional<br>Profile | Reference(s) |
|--------------------|----------------------|----------------------|-----------------------|--------------|
| CB1                | Human, Rat,<br>Mouse | Functional<br>Assays | Full Agonist          | [2][6]       |
| CB2                | Human, Rat,<br>Mouse | Functional<br>Assays | Full Agonist          | [2][6]       |

Note: While preclinical studies confirmed full agonism, specific EC50 values from these studies are not readily available in the public domain.

## **Table 3: Clinical Trial Dosing**



| Study Type | Condition                     | Dose(s)<br>Administered                  | Route | Reference(s) |
|------------|-------------------------------|------------------------------------------|-------|--------------|
| Phase 1    | Healthy<br>Volunteers         | 400 μg, 800 μg<br>(single oral<br>doses) | Oral  | [7]          |
| Phase 2    | Post-operative<br>Dental Pain | 800 μg (single<br>oral dose)             | Oral  | [8][9]       |

# **Experimental Protocols**

Detailed proprietary protocols for **AZD1940** are not publicly available. However, this section describes standard, representative methodologies for key assays used to characterize cannabinoid receptor agonists.

## **Radioligand Binding Assay (for Ki Determination)**

This assay determines the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of **AZD1940** at human CB1 and CB2 receptors.

#### Materials:

- Membrane preparations from cells expressing human CB1 or CB2 receptors.
- Radioligand (e.g., [3H]-CP-55,940).
- AZD1940 (unlabeled competitor).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, 0.5% BSA, pH 7.4).
- 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

#### Methodology:



- Preparation: Serially dilute AZD1940 to a range of concentrations.
- Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of AZD1940. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
- Termination: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes). Terminate the reaction by rapid filtration over glass fiber filter mats using a cell harvester.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the AZD1940 concentration. Determine the IC50 value (the concentration of AZD1940 that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# [35]GTPyS Binding Assay (for Functional Agonist Activity)

This is a functional assay that measures G-protein activation following receptor stimulation by an agonist.[10][11]

Objective: To determine the potency (EC50) and efficacy (Emax) of **AZD1940** as an agonist at CB1/CB2 receptors.

#### Materials:

- Membrane preparations from cells expressing CB1 or CB2 receptors.
- [35S]GTPyS (non-hydrolyzable GTP analog).



#### AZD1940.

- GDP (to ensure G-proteins are in an inactive state).
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4).[10]

#### Methodology:

- Pre-incubation: Incubate cell membranes with varying concentrations of AZD1940 and a fixed concentration of GDP.
- Initiation: Start the reaction by adding [35S]GTPyS.
- Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated binding of [35S]GTPyS to the Gα subunit.
- Termination & Filtration: Stop the reaction by rapid filtration through filter plates.
- · Washing: Wash the filters with ice-cold buffer.
- Detection: Measure the bound radioactivity using a scintillation counter.
- Data Analysis: Plot the amount of bound [35S]GTPyS against the logarithm of the **AZD1940** concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).





Click to download full resolution via product page

Caption: A representative experimental workflow for a [35S]GTPyS binding assay.



## **cAMP Accumulation Assay**

This assay measures the functional consequence of Gi/o-coupled receptor activation by quantifying the inhibition of cAMP production.

Objective: To confirm the Gi/o-coupling of **AZD1940**-mediated receptor activation.

#### Materials:

- Whole cells expressing CB1 or CB2 receptors.
- Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
- AZD1940.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

#### Methodology:

- Cell Plating: Seed cells in a multi-well plate and grow to desired confluency.
- Pre-treatment: Incubate cells with varying concentrations of AZD1940.
- Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and induce cAMP production. The inhibitory effect of AZD1940 will be measured against this stimulated level.
- Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's protocol.[12]
- Data Analysis: Plot the measured cAMP levels against the logarithm of the AZD1940 concentration. The data should show a dose-dependent decrease in forskolin-stimulated cAMP levels, from which an IC50 value can be determined.

# Preclinical and Clinical Development Summary Preclinical Rationale



The primary goal for developing **AZD1940** was to create a peripherally restricted CB1/CB2 agonist.[6] By limiting brain penetration, it was hypothesized that the compound could provide effective analgesia for neuropathic and inflammatory pain without the psychoactive side effects (e.g., euphoria, dizziness, cognitive impairment) that have hindered the therapeutic use of centrally-acting cannabinoid agonists.[5] Animal studies supported this hypothesis, demonstrating robust analgesic effects in pain models at doses that resulted in low brain uptake in both rats and primates.[2][5][6] The analgesic action was shown to be dependent on the CB1 receptor.[5]

### **Clinical Trial Outcomes**

Despite the promising preclinical data, **AZD1940**'s performance in human trials was disappointing.

- Lack of Efficacy: In a study on capsaicin-induced pain and hyperalgesia in healthy volunteers, AZD1940 did not significantly reduce pain compared to placebo.[7] Similarly, in a Phase 2 trial for acute post-operative pain following the surgical removal of a third molar, AZD1940 showed no significant analgesic effect, whereas the active comparator, naproxen, was effective.[8]
- Unexpected CNS Side Effects: Contrary to the preclinical findings of peripheral restriction,
  AZD1940 produced clear, dose-dependent, centrally-mediated side effects in humans.[3]
  The most commonly reported adverse events included postural dizziness, nausea,
  hypotension, headache, and subjective feelings of being "high" and "sedated".[7][8]

The combination of poor analgesic efficacy and a significant CNS-related side effect profile led to the discontinuation of the clinical development of **AZD1940**.[3]





Click to download full resolution via product page

Caption: The logical progression and outcome of AZD1940's development.



## Conclusion

**AZD1940** is a well-characterized, high-affinity CB1/CB2 receptor full agonist that serves as an important case study in cannabinoid drug development. While it demonstrated a promising preclinical profile as a peripherally restricted analgesic, its failure in human trials highlights the significant challenges in translating animal models of pain and brain penetration to the clinical setting. The experience with **AZD1940** underscores the difficulty in separating the therapeutic analgesic effects of CB1 receptor activation from undesirable central nervous system side effects. The data and methodologies associated with its development remain valuable for scientists working on novel analgesics and GPCR-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. abmole.com [abmole.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. AZD-1940 Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study to investigate the analgesic efficacy of a single dose of AZD1940 [astrazenecaclinicaltrials.com]
- 10. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]



- 11. GTPyS Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD1940 cannabinoid receptor agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#azd1940-cannabinoid-receptor-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com